molecular formula C15H13NO B6318678 4-(3,5-Dimethylphenoxy)benzonitrile CAS No. 24789-53-5

4-(3,5-Dimethylphenoxy)benzonitrile

Cat. No. B6318678
CAS RN: 24789-53-5
M. Wt: 223.27 g/mol
InChI Key: YWJWHNIUCSBDOX-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenoxy)benzonitrile (4-DMPBN) is an organic compound with a wide range of uses in scientific research. It is a white solid with a melting point of 70-72°C and a boiling point of 246-248°C. It is soluble in water, ethanol, and other organic solvents. 4-DMPBN is a versatile compound used in a variety of scientific applications, including synthesis, research, and lab experiments.

Scientific Research Applications

Proton Donor in Electrochemical Studies

  • Application : Proton donation in electrochemical research, particularly in aprotic solutions like dimethylsulfoxide. Example: Chlorinated hydroxybenzonitriles (related to 4-(3,5-Dimethylphenoxy)benzonitrile) are efficient proton donors for the electrochemical reduction of species like ioxynil in dimethylsulfoxide. This capability is significant for understanding and optimizing electrochemical reactions in non-aqueous solutions (Sokolová, Gál, & Valášek, 2012).

Synthesis of Soluble Aromatic Polyesters

  • Application : Use in the synthesis of new, soluble aromatic polyesters. Example: Bis(4-carboxyphenoxy)benzonitrile, a related compound, was utilized in synthesizing novel aromatic polyesters with pendant cyano groups. These polyesters demonstrated good solubility in common solvents and exhibited excellent thermal stability, which is crucial for materials science and engineering applications (Yu, Cai, & Wang, 2009).

Crystal Structure Analysis

  • Application : Understanding crystal packing properties. Example: In the study of benzonitrile oxides, which are structurally related to 4-(3,5-Dimethylphenoxy)benzonitrile, crystal structures of various furoxans were determined. This research aids in understanding the molecular packing and intermolecular interactions in crystalline forms of such compounds, which is vital in materials chemistry and pharmaceuticals (Ojala et al., 2017).

Charge-Transfer Studies

  • Application : Investigating the nature of low-lying singlet states and charge-transfer dynamics. Example: 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a compound similar to 4-(3,5-Dimethylphenoxy)benzonitrile, was used to study the charge-transfer processes and singlet states, providing insights into electronic structure and dynamics crucial in photophysics and photochemistry (Köhn & Hättig, 2004).

Enhancing Lithium Ion Batteries

  • Application : As an electrolyte additive in lithium ion batteries. Example: 4-(Trifluoromethyl)-benzonitrile has been used to improve the cyclic stability and capacity retention in lithium nickel manganese oxide cathodes of high voltage lithium ion batteries, a finding that is significant for the development of more efficient and durable batteries (Huang et al., 2014).

properties

IUPAC Name

4-(3,5-dimethylphenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-11-7-12(2)9-15(8-11)17-14-5-3-13(10-16)4-6-14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJWHNIUCSBDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethylphenoxy)benzonitrile

Synthesis routes and methods

Procedure details

Example 3.1 was repeated, replacing the phenol with 244 mg of 3,5-dimethylphenol (2 mmoles) and the iodobenzene with 595 mg of 4-iodobenzonitrile (2.6 mmoles), the latter being added at the same time as the 3,5-dimethylphenol.
Quantity
244 mg
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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595 mg
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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